![molecular formula C25H19N3O B6131891 3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6131891.png)
3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is a heterocyclic compound that has attracted significant attention due to its potential applications in medicinal chemistry. This compound exhibits diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including topoisomerase II, tyrosine kinase, and histone deacetylase. It has also been reported to induce apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also shown anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has exhibited antimicrobial activity against several bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential.
Direcciones Futuras
Several future directions can be explored to further understand the potential applications of 3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
Several synthetic methods have been reported for the preparation of 3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone. One of the most commonly used methods is the condensation reaction between 2-aminobenzophenone and indole-3-aldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-aminobenzophenone with 3-indolylacetaldehyde in the presence of a base catalyst. Both methods have been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has shown anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. It has also exhibited antimicrobial activity against several bacterial and fungal strains.
Propiedades
IUPAC Name |
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c29-25-21-11-5-7-13-23(21)27-24(28(25)17-18-8-2-1-3-9-18)15-14-19-16-26-22-12-6-4-10-20(19)22/h1-16,26H,17H2/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYKZWCMFGCNU-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6131818.png)
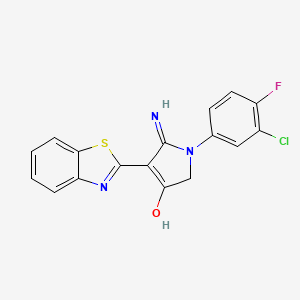
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6131827.png)
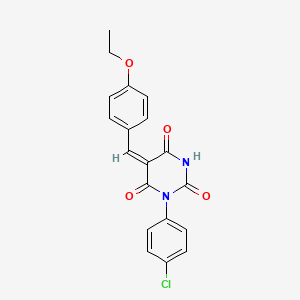
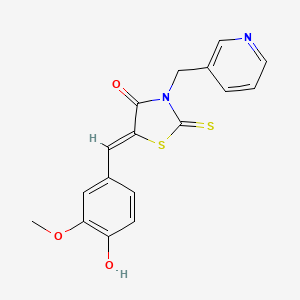
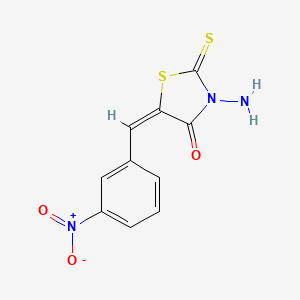
![1-(3-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6131865.png)
![N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6131872.png)
![4-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6131874.png)
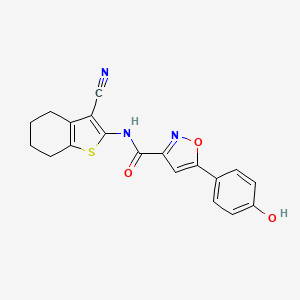
![5-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B6131892.png)
![N-(3-chlorophenyl)-N-[2-(2-cyclohexylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B6131894.png)
![ethyl 2-{[3-(1-azepanylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6131909.png)
